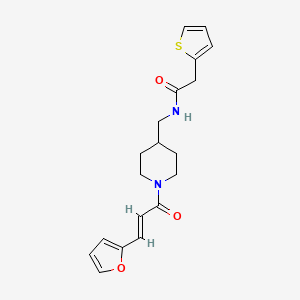

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c22-18(13-17-4-2-12-25-17)20-14-15-7-9-21(10-8-15)19(23)6-5-16-3-1-11-24-16/h1-6,11-12,15H,7-10,13-14H2,(H,20,22)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLIGPXYTJWECR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CS2)C(=O)C=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CS2)C(=O)/C=C/C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Piperidine Intermediate

The piperidine core is synthesized via reductive amination or nucleophilic substitution. A representative method involves:

Acryloylation of Piperidine

The acryloyl group is introduced via acylation:

- Reagent : 3-(Furan-2-yl)acryloyl chloride, synthesized from furan-2-carbaldehyde and malonic acid under Knoevenagel conditions.

- Reaction conditions : The piperidine intermediate is reacted with acryloyl chloride in tetrahydrofuran (THF) at 0–5°C, with TEA as a base. Yields typically exceed 75% after purification by column chromatography.

Formation of Acetamide Moiety

The thiophene-acetamide side chain is coupled via:

- Activation : 2-(Thiophen-2-yl)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.

- Coupling : The activated acid reacts with the piperidine-acryloyl intermediate in THF at room temperature for 12–24 hours. Yields range from 60–85% after recrystallization.

Table 1: Stepwise Synthesis Conditions

| Step | Reagents/Solvents | Temperature | Yield (%) |

|---|---|---|---|

| Piperidine synthesis | Boc₂O, TEA, DCM | 0–25°C | 90 |

| Acryloylation | Acryloyl chloride, THF | 0–5°C | 78 |

| Acetamide coupling | EDCI, HOBt, THF | 25°C | 82 |

One-Pot Multicomponent Synthesis

To streamline production, a one-pot strategy combines intermediates in situ:

- Components : 4-(Aminomethyl)piperidine, 3-(furan-2-yl)acrylic acid, and 2-(thiophen-2-yl)acetic acid.

- Coupling agents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

- Conditions : Reaction at 50°C for 8 hours under nitrogen atmosphere. Yields reach 65–70%, with reduced purification steps.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enhance purity and scalability:

- Resin : Wang resin functionalized with hydroxymethyl groups.

- Steps :

- Cleavage : Trifluoroacetic acid (TFA) releases the product in >90% purity.

Catalytic Cross-Coupling Approaches

Palladium-catalyzed reactions enable direct functionalization:

- Suzuki-Miyaura coupling : For introducing thiophene groups using 2-thienylboronic acid and Pd(PPh₃)₄ in THF/water.

- Heck reaction : To form the acryloyl moiety from furan-2-carbaldehyde and vinyl bromide.

Table 2: Catalytic Methods Comparison

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF/H₂O | 70 |

| Heck reaction | Pd(OAc)₂, PPh₃ | DMF | 65 |

Optimization Strategies

Solvent Effects

Catalytic Additives

- Copper iodide : Enhances coupling efficiency in palladium-catalyzed reactions.

- Molecular sieves : Absorb moisture in amide couplings to prevent hydrolysis.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidation of the furan or thiophene rings can lead to the formation of corresponding carboxylic acids.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Conducted in anhydrous solvents like ether or THF (tetrahydrofuran).

Products: Reduction of the carbonyl groups to alcohols.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Performed in polar aprotic solvents such as DMSO (dimethyl sulfoxide) or DMF.

Products: Substitution at the piperidine ring or the acyl groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide exhibit significant anticancer properties. For instance, analogs have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The incorporation of furan and thiophene rings has been linked to enhanced cytotoxicity against various cancer cell lines.

Antimicrobial Properties

The compound's structural components suggest potential as an antimicrobial agent. Studies have indicated that derivatives containing thiophene and piperidine exhibit antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Given the presence of piperidine and thiophene groups, there is potential for anti-inflammatory applications. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Case Studies

Wirkmechanismus

The compound exerts its effects through various mechanisms:

Molecular Targets: Binds to specific proteins or enzymes, altering their activity.

Pathways Involved: Modulates signaling pathways such as MAPK (mitogen-activated protein kinase) or PI3K/Akt (phosphoinositide 3-kinase/Akt) pathways.

Biological Effects: Induces apoptosis in cancer cells, inhibits inflammatory responses, or modulates neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Key Observations :

- Electron-withdrawing vs. electron-donating groups: Nitro-substituted thiophenes () exhibit higher antituberculosis activity than non-nitro analogs, suggesting that electron-withdrawing groups on thiophene may enhance bioactivity. The target compound lacks nitro substituents, which may limit its efficacy in similar applications .

- However, the furan-thiophene combination may reduce planarity compared to dichlorophenyl systems, altering solubility .

Computational Similarity Assessments

- Tanimoto/Dice indices : Using molecular fingerprints (e.g., Morgan fingerprints), the target compound shows moderate similarity (Tanimoto >0.6) to nitrothiophen derivatives () and thiazolyl acetamides () .

- Activity cliffs: Despite structural similarities, minor substitutions (e.g., nitro groups) create significant activity differences, highlighting the "similar property principle" limitations .

Biologische Aktivität

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that combines multiple functional groups, suggesting a rich potential for diverse biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Structure

The compound features a furan moiety, a piperidine derivative, and a thiophene ring, which are known to contribute to various pharmacological effects. Its molecular formula is with a molecular weight of approximately 384.5 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Acrylamide : The initial step involves creating the furan-acryloyl moiety through condensation reactions.

- Piperidine Ring Formation : The piperidine structure is introduced via nucleophilic substitution.

- Thiophene Attachment : The thiophene group is integrated through electrophilic aromatic substitution.

Each step requires optimization for yield and purity, often necessitating specific solvents and catalysts.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives with acrylamide functionalities have shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Activity

The thiophene component is associated with antimicrobial properties. Studies have demonstrated that compounds containing thiophene rings exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

The proposed mechanism of action involves:

- Inhibition of Protein Targets : The compound may interact with specific proteins involved in cell signaling pathways related to cancer progression.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.

- Disruption of Cellular Membranes : The structural components may integrate into bacterial membranes, disrupting their integrity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Furan and Thiophene Rings : Essential for biological activity; modifications can enhance potency.

- Piperidine Derivative : Variations in substituents on the piperidine ring can improve selectivity towards cancer cells or bacteria .

Data Tables

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of similar acrylamide derivatives in inhibiting proliferation in breast cancer cell lines, demonstrating a dose-dependent response with IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Evaluation : Another study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Q & A

Q. What are the key synthetic strategies for preparing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidin-4-ylmethyl backbone via reductive amination or coupling reactions under inert atmospheres (e.g., nitrogen).

- Step 2 : Introduction of the furan-2-yl acryloyl group using acylation reagents like acryloyl chloride, with temperature control (0–5°C) to prevent polymerization .

- Step 3 : Thiophen-2-yl acetamide incorporation via nucleophilic substitution or coupling, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like EDC/HOBt .

Key considerations : Use of protecting groups (e.g., Boc) for amine intermediates and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the furan and thiophene moieties and stereochemistry of the acryloyl group .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak) and rule out side products .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98%) and detection of diastereomers or unreacted intermediates .

Q. How is the stereochemical integrity of the (E)-acryloyl group maintained during synthesis?

- Temperature Control : Reactions performed at 0–5°C to minimize thermal isomerization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize the transition state for (E)-selectivity .

- Post-Synthesis Validation : UV-Vis spectroscopy or NOE NMR experiments to confirm the (E)-configuration .

Advanced Research Questions

Q. How can reaction optimization address low yields in the final coupling step?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of thiophene derivatives .

- Solvent Effects : Compare yields in DMF vs. THF; DMF may enhance solubility of aromatic intermediates .

- Byproduct Analysis : Use LC-MS to identify hydrolyzed acryloyl intermediates and adjust reaction pH (e.g., buffered conditions) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancy between NMR-predicted and X-ray-observed conformations of the piperidine ring.

Q. What strategies are effective for predicting biological activity based on structural features?

- In Silico Docking : Use the furan and thiophene rings as pharmacophores for target engagement (e.g., kinase inhibitors). Molecular docking with AutoDock Vina can prioritize targets like PI3K or MAPK .

- ADMET Profiling : Predict logP (2.5–3.5) and solubility (e.g., <10 µM in PBS) using SwissADME to guide in vitro assays .

Q. How to design structure-activity relationship (SAR) studies for analogs?

-

Analog Modifications :

Position Modification Biological Impact Piperidine Replace with pyrrolidine Alters ring strain and target affinity Thiophene Substitute with phenyl Modifies lipophilicity and π-π stacking -

Assay Design : Test analogs in dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7) with wild-type vs. mutant kinases .

Data Contradiction and Validation

Q. How to address inconsistencies between crystallographic and computational structural models?

Q. What experimental controls are essential for reproducibility in biological assays?

- Positive/Negative Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle in cytotoxicity assays .

- Batch Consistency : Validate compound purity across synthetic batches via HPLC and NMR before biological testing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.